molecular formula C21H28N4O2 B3811031 2-[(4-benzyl-1-piperazinyl)methyl]-N-cyclopentyl-1,3-oxazole-4-carboxamide

2-[(4-benzyl-1-piperazinyl)methyl]-N-cyclopentyl-1,3-oxazole-4-carboxamide

Cat. No. B3811031
M. Wt: 368.5 g/mol
InChI Key: XCSMVZQYBGXJCM-UHFFFAOYSA-N
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Description

2-[(4-benzyl-1-piperazinyl)methyl]-N-cyclopentyl-1,3-oxazole-4-carboxamide is a chemical compound with potential therapeutic applications. It is a member of the oxazole class of compounds and has been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-[(4-benzyl-1-piperazinyl)methyl]-N-cyclopentyl-1,3-oxazole-4-carboxamide is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. It has also been shown to have affinity for the alpha-2 adrenergic receptor and the histamine H1 receptor.
Biochemical and Physiological Effects:
2-[(4-benzyl-1-piperazinyl)methyl]-N-cyclopentyl-1,3-oxazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to decrease the release of acetylcholine, which may contribute to its antipsychotic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-benzyl-1-piperazinyl)methyl]-N-cyclopentyl-1,3-oxazole-4-carboxamide in lab experiments is its well-defined pharmacological profile. It has been extensively studied and its mechanism of action is relatively well understood. One limitation is its relatively low yield in the synthesis process, which may make it difficult to obtain in large quantities for certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-[(4-benzyl-1-piperazinyl)methyl]-N-cyclopentyl-1,3-oxazole-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use as a tool for investigating the role of dopamine and serotonin in the brain. Finally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

2-[(4-benzyl-1-piperazinyl)methyl]-N-cyclopentyl-1,3-oxazole-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-N-cyclopentyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c26-21(22-18-8-4-5-9-18)19-16-27-20(23-19)15-25-12-10-24(11-13-25)14-17-6-2-1-3-7-17/h1-3,6-7,16,18H,4-5,8-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSMVZQYBGXJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=COC(=N2)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-benzyl-1-piperazinyl)methyl]-N-cyclopentyl-1,3-oxazole-4-carboxamide

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